3-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acrylic acid
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Overview
Description
3-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acrylic acid is a chemical compound that features a trifluoromethyl group attached to a benzo[d]oxazole ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriate precursor to form the benzo[d]oxazole ring, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzo[d]oxazole derivatives.
Scientific Research Applications
3-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The benzo[d]oxazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. The acrylic acid moiety can undergo conjugation reactions, potentially leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one: Similar structure but lacks the acrylic acid moiety.
3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole: Contains a trifluoromethyl group but has a different heterocyclic ring.
2-[3-(Trifluoromethyl)phenoxy]methyl]oxirane: Features a trifluoromethyl group but with an oxirane ring.
Uniqueness
3-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acrylic acid is unique due to the combination of the trifluoromethyl group, benzo[d]oxazole ring, and acrylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H6F3NO3 |
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Molecular Weight |
257.16 g/mol |
IUPAC Name |
(E)-3-[4-(trifluoromethyl)-1,3-benzoxazol-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)6-2-1-3-7-10(6)15-8(18-7)4-5-9(16)17/h1-5H,(H,16,17)/b5-4+ |
InChI Key |
CCIKBNWEXUUQHJ-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)OC(=N2)/C=C/C(=O)O)C(F)(F)F |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C=CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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